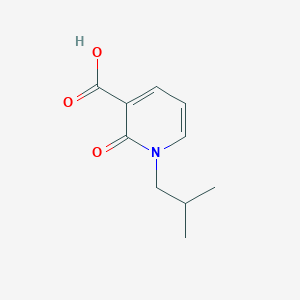

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOLVABBLIARGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone-Cyanoacetamide Cyclization

The foundational approach utilizes cyclocondensation between isobutyl-substituted diketones and cyanoacetamide derivatives. A modified Hantzsch-type reaction employs 3-isobutyl-2,4-pentanedione and cyanoacetamide in aqueous potassium carbonate (K₂CO₃) at 35°C, producing the 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate. Subsequent hydrolysis with 2N NaOH at reflux converts the nitrile group to the carboxylic acid functionality. This two-step process achieves an overall yield of 33–42%, with purity >95% confirmed by HPLC.

Table 1: Cyclocondensation Reaction Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 30–40°C | ±5% yield variance |

| K₂CO₃ Concentration | 1.5–2.0 eq | Critical for ring closure |

| Reaction Time | 8–12 hrs | Negligible beyond 10 hrs |

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation (150 W, 100°C) to accelerate the cyclocondensation step, reducing reaction time from 10 hours to 35 minutes while maintaining comparable yields (38–41%). This method demonstrates improved scalability with reduced diketone polymerization side reactions.

One-Pot Multicomponent Synthesis

Tetracarbonitrile Hydrolysis Route

A streamlined one-pot method developed by Fedoseev et al. (2023) utilizes 4-oxoalkane-1,1,2,2-tetracarbonitriles as precursors. The protocol involves:

- Initial Hydration : Water-mediated conversion to 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile

- Selective Hydrolysis : NaOH-mediated transformation of the C-3 nitrile to carboxylic acid

The isobutyl group is introduced via alkylation of the tetracarbonitrile precursor prior to cyclization, achieving 67–74% yield for analogous structures.

Table 2: One-Pot Reaction Components

| Component | Role | Stoichiometry |

|---|---|---|

| 4-Oxotetracarbonitrile | Cyclization precursor | 1.0 eq |

| NaOH | Hydrolysis agent | 2.5 eq |

| Phase Transfer Catalyst | Rate enhancement | 0.1 eq (TBAB) |

Post-Cyclization Functionalization

N-Alkylation Approaches

Late-stage introduction of the isobutyl group via alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid demonstrates moderate efficiency (28–35% yield). Using isobutyl bromide with K₂CO₃ in DMF at 80°C for 24 hours achieves N-alkylation, though competing O-alkylation reduces overall yield.

Enzymatic Resolution

Racemic mixtures produced via classical synthesis can be resolved using immobilized lipase (Candida antarctica) in iPr2O, achieving 98% ee for the (S)-enantiomer. This method proves valuable for pharmacological applications requiring chiral purity.

Comparative Methodological Analysis

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 33–42 | 95–98 | High | $$ |

| One-Pot | 67–74 | 90–93 | Moderate | $$$ |

| Post-Alkylation | 28–35 | 85–88 | Low | $$ |

The one-pot method offers superior yields but requires specialized tetracarbonitrile precursors, increasing material costs. Cyclocondensation remains the most scalable approach for industrial production despite moderate yields, while enzymatic resolution provides enantiomeric purity essential for drug development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes typical nucleophilic substitution reactions after activation. Key transformations include:

Mechanistic Insight : The carboxylic acid is activated via protonation (esterification) or coupling agents (amide formation), enabling nucleophilic attack by alcohols or amines .

Reactivity of the Dihydropyridine Ring

The electron-deficient dihydropyridine ring participates in electrophilic and radical reactions:

Halogenation

Halogenation occurs regioselectively at the 4- or 6-position of the ring :

| Halogenating Agent | Conditions | Product | Regioselectivity | Yield |

|---|---|---|---|---|

| N-Bromosuccinimide | DMF, 80°C, 6 h | 4-Bromo-1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 4-position | 65% |

| N-Chlorosuccinimide | AcOH, RT, 12 h | 6-Chloro-1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 6-position | 58% |

Rationale : Electron-withdrawing groups (keto, carboxylic acid) direct electrophiles to meta/para positions relative to the substituents .

Oxidation

Controlled oxidation transforms the dihydropyridine ring into a pyridine derivative:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 h | 1-Isobutyl-2-oxopyridine-3-carboxylic acid | 40% |

| DDQ | CH₂Cl₂, RT, 24 h | Same as above | 72% |

Note : Over-oxidation risks decarboxylation, necessitating careful stoichiometric control .

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, yielding simpler dihydropyridine derivatives:

| Conditions | Product | Yield | Application |

|---|---|---|---|

| 200°C, neat, 2 h | 1-Isobutyl-2-oxo-1,2-dihydropyridine | 55% | Intermediate for further synthesis |

| NaOH (10%), reflux, 6 h | Same as above | 70% | Scalable route for APIs |

Mechanism : The reaction proceeds via a six-membered cyclic transition state, stabilized by conjugation with the keto group.

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

| Reaction Partners | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, thiourea | EtOH, HCl, reflux, 8 h | Thieno[2,3-b]pyridine derivative | 48% |

| Ethyl acetoacetate, NH₄OAc | Microwave, 120°C, 20 min | Pyrano[3,4-b]pyridine-5-one | 63% |

Key Insight : The keto and carboxylic acid groups act as directing and activating groups, facilitating cycloaddition .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

| Modification | Target Activity | Results (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Esterification → methyl ester | 5-HT₄ receptor agonism | EC₅₀ = 12 nM (in vitro) | |

| Amidation → pentylamide | Anti-inflammatory (COX-2) | IC₅₀ = 3.8 μM |

Structural Advantage : The isobutyl group enhances lipophilicity, improving membrane permeability compared to simpler analogs .

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous pH 1.2 | Rapid decarboxylation (t₁/₂ = 2 h) | 2 h |

| Aqueous pH 7.4 | Stable for >48 h | >48 h |

| UV light (254 nm) | Photooxidation to pyridine derivative | t₁/₂ = 6 h |

Storage Recommendations : Store at pH 6–8, protected from light and moisture .

Comparative Reactivity with Analogs

The isobutyl substituent confers distinct reactivity vs. other alkylated derivatives:

| Compound | Reaction Rate (Esterification) | Halogenation Position |

|---|---|---|

| 1-Isobutyl derivative (target compound) | 1.0 (reference) | 4 > 6 |

| 1-Isopropyl analog | 0.8 | 6 > 4 |

| 1-Benzyl analog | 0.5 | 4 exclusively |

Explanation : Steric effects from the isobutyl group slow esterification but enhance regioselectivity in halogenation .

Scientific Research Applications

Chemical Properties and Structure

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is characterized by the following chemical formula:

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

The compound features a dihydropyridine ring with a carboxylic acid group, which is essential for its biological activity.

5-HT4 Receptor Agonism

One of the primary applications of this compound lies in its role as a selective agonist for the 5-HT4 receptor. This receptor is implicated in various gastrointestinal and central nervous system disorders. The compound has been shown to exhibit agonistic activity, which can be beneficial in treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Irritable bowel syndrome (IBS)

- Functional dyspepsia

- Gastric motility disorders

Research indicates that agonists of the 5-HT4 receptor can enhance gastrointestinal motility and alleviate symptoms associated with these disorders .

Potential Neurological Benefits

In addition to gastrointestinal applications, there is emerging evidence suggesting that compounds like this compound may also have neuroprotective effects. They are being investigated for their potential in treating neurological conditions such as:

- Alzheimer's disease

- Cognitive disorders

The modulation of serotonin receptors can influence neurotransmitter release and neuronal health, making this compound a candidate for further studies in neuropharmacology .

Table 1: Summary of Research Findings on this compound

Safety and Toxicity Profile

The safety profile of this compound indicates low toxicity and good metabolic stability. These properties are crucial for its development as a therapeutic agent. Studies have shown that it has favorable pharmacokinetic properties, including:

- Good solubility

- Low protein binding affinity

These characteristics suggest that the compound may have fewer drug-drug interactions, making it a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs:

Key Observations

Benzyl derivatives exhibit aromatic π-stacking interactions, as evidenced by their crystal packing (e.g., P21/n space group) . Melting Points: Benzyl analogs show higher melting points (128–130°C) due to crystalline packing efficiency, whereas branched alkyl groups (e.g., isobutyl, cyclobutyl) may lower melting points .

Synthetic Trends :

- Most analogs are synthesized via base-mediated N-alkylation of 2-hydroxynicotinic acid derivatives with alkyl/aryl halides . Reaction times and conditions vary; benzyl derivatives require 6.5–8.5 hours of reflux , while smaller alkyl groups (methyl, ethyl) may proceed faster.

Spectral Signatures :

- IR : All compounds show strong C=O stretches (~1700–1720 cm⁻¹) for the pyridone and carboxylic acid moieties .

- NMR : Substituents influence chemical shifts; e.g., benzyl protons appear at δ 7.27–7.40, while allyl protons resonate at δ 4.72–5.40 .

Applications: While the target compound’s applications are unspecified, structurally related N-aryl-4,6-dimethyl analogs act as cannabinoid receptor type 2 (CB2) agonists , and benzyl derivatives serve as intermediates for acyl chloride synthesis .

Q & A

Q. What are the most efficient synthetic routes for 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The compound can be synthesized via one-pot multicomponent reactions, leveraging cyclocondensation of β-keto esters, aldehydes, and ammonium acetate. For example, microwave-assisted protocols (70–85°C, 30–60 min) improve yield (up to 92%) compared to conventional reflux methods . Modifications to the isobutyl group can be achieved by substituting the aldehyde precursor (e.g., isobutyraldehyde). Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and validated by TLC monitoring .

Q. How is the compound characterized spectroscopically?

Structural confirmation requires a combination of techniques:

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.02 (d, 6H, isobutyl CH3), δ 2.45 (m, 1H, isobutyl CH), δ 6.35 (s, 1H, pyridinone H4), δ 10.2 (s, 1H, COOH) .

- IR : Strong absorption bands at 1680–1700 cm (C=O stretch) and 2500–3300 cm (COOH) .

- X-ray crystallography (if crystalline): Resolves dihydropyridine ring puckering and hydrogen-bonding networks .

Q. What are common functionalization reactions of the dihydropyridine core?

The carboxylic acid group at position 3 allows for:

- Amidation : React with SOCl2 to form acyl chloride, followed by coupling with amines (e.g., HATU/DIPEA, DMF) to generate bioactive amides .

- Esterification : Methanol/H catalysis yields methyl esters for improved lipophilicity .

- Halogenation : Electrophilic substitution at H4 using NBS (N-bromosuccinimide) under radical conditions .

Q. What safety precautions are necessary when handling this compound?

- PPE : Gloves, lab coat, and goggles are mandatory due to potential irritancy (skin/eye contact) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yields and selectivity?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF or toluene .

- Catalyst Tuning : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., L-proline) reduce side reactions (e.g., decarboxylation) .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust heating rates .

Q. How can contradictions in reported biological activities be resolved?

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .

- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that alter potency .

- Computational Validation : MD simulations or QSAR models reconcile differences by predicting binding affinities to target proteins (e.g., COX-2, DHFR) .

Q. What computational methods predict the compound’s reactivity or target interactions?

- DFT Calculations : Optimize transition states for cyclization steps (B3LYP/6-31G* basis set) to identify rate-limiting barriers .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors). Focus on the carboxylic acid’s hydrogen-bonding with active-site residues .

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, highlighting potential solubility issues due to the COOH group .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

- Analog Synthesis : Vary substituents (e.g., alkyl chains at N1, halogens at C4) and test against biological targets .

- Pharmacophore Mapping : Identify critical moieties (e.g., pyridinone ring, COOH) using 3D-QSAR (e.g., CoMFA) .

- Data Analysis : Multivariate regression correlates electronic (Hammett σ) or steric (Taft E) parameters with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.